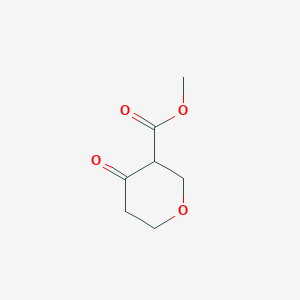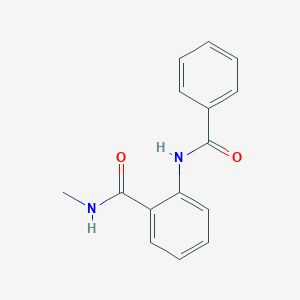
4-Oxotetrahidro-2H-piran-3-carboxilato de metilo
Descripción general
Descripción
Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate is an organic compound with the molecular formula C7H10O4. It is a derivative of tetrahydropyran, featuring a ketone group at the fourth position and a carboxylate ester group at the third position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Aplicaciones Científicas De Investigación
Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate, also known as methyl 4-oxooxane-3-carboxylate, is a complex organic compound Similar compounds have been found to weakly activate caspases-3, -8, and -9 in hl-60 cells .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a mechanism involving the formation of covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
The activation of caspases suggests that it may be involved in apoptosis or programmed cell death pathways .
Pharmacokinetics
Its molecular weight (15815 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
The activation of caspases suggests that it may induce apoptosis or programmed cell death .
Action Environment
It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 4-hydroxybutanoic acid derivatives. The reaction typically requires an acid catalyst and proceeds through an intramolecular esterification process. Another method involves the oxidation of tetrahydropyran derivatives using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods
In industrial settings, the production of methyl 4-oxotetrahydro-2H-pyran-3-carboxylate often involves large-scale esterification reactions. These processes utilize readily available starting materials and efficient catalysts to achieve high yields. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or further oxidized to diketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of tetrahydropyran-3-carboxylates.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve selective reduction.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the ester group in the presence of catalysts like acids or bases.
Major Products Formed
Oxidation: Carboxylic acids and diketones.
Reduction: Tetrahydropyran-3-carboxylates with alcohol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-methyl-4-oxotetrahydro-2H-pyran-3-carboxylate
- Methyl 2-oxo-2H-pyran-3-carboxylate
- Methyl 3-oxotetrahydro-2H-pyran-4-carboxylate
Uniqueness
Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and stability make it a valuable compound in synthetic chemistry and various research applications.
Propiedades
IUPAC Name |
methyl 4-oxooxane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-7(9)5-4-11-3-2-6(5)8/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWMVLQIMWETEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562788 | |
| Record name | Methyl 4-oxooxane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127956-11-0 | |
| Record name | Methyl 4-oxooxane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-oxooxane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)










![N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B174057.png)


